1-Methyl-2-(piperidin-2-yl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-2-piperidin-2-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-13-8-3-2-6-11(13)10-14(16)12-7-4-5-9-15-12/h2-3,6,8,10,12,15H,4-5,7,9H2,1H3 |
InChI Key |
FWGNXCRWEZGBBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CCCCN3 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. This method involves the acid-catalyzed cyclization of aryl hydrazones derived from ketones. For 1-methyl-2-(piperidin-2-yl)-1H-indole, the process begins with the condensation of 2-piperidone with phenylhydrazine to form the corresponding hydrazone. Subsequent cyclization under acidic conditions (e.g., polyphosphoric acid or HCl/EtOH) yields the indole core .
Key Reaction Conditions:
-
Hydrazone Formation: 2-Piperidone and phenylhydrazine refluxed in ethanol (12 h, 80°C).
-
Cyclization: Concentrated HCl at 100°C for 6 h.
-
Yield: 65–72% after purification via column chromatography .
A modified one-pot Fischer indolisation–N-alkylation protocol has been developed to streamline the synthesis. This method combines hydrazone formation, cyclization, and N-methylation in a single reaction vessel using alkyl halides (e.g., methyl iodide) and a base (K₂CO₃) at 80°C for 30 minutes, achieving yields up to 85% .
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel method offers an alternative route, particularly for introducing substituents at the indole’s 2-position. This approach involves the Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde, followed by thermolysis and cyclization. For this compound, piperidine-2-carboxaldehyde serves as the key aldehyde precursor .
Optimized Steps:
-
Knoevenagel Condensation: Methyl 2-azidoacetate and piperidine-2-carboxaldehyde in DMF with NaH (0°C, 2 h).
-
Thermolysis: Heating the azide intermediate at 120°C in toluene to generate the indole core.
-
N-Methylation: Treatment with methyl iodide and NaH in DMF (60°C, 4 h) .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | DMF, NaH, 0°C | 78 |
| 2 | Toluene, 120°C | 82 |
| 3 | CH₃I, NaH, DMF | 90 |
This method’s regioselectivity is highly dependent on the electron-donating/withdrawing nature of the aldehyde substituents .
Palladium-Catalyzed Cross-Coupling
Palladium-mediated strategies enable modular construction of the indole-piperidine framework. A two-step sequence involves:
-
Buchwald-Hartwig Amination: Coupling of 2-bromo-1H-indole with a piperidin-2-ylboronic ester using Pd(OAc)₂/XPhos.
Critical Parameters:
-
Catalyst System: Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ base.
-
Solvent: Toluene/water (3:1) at 100°C for 12 h.
-
Yield: 70–75% after recrystallization.
This method’s versatility allows for late-stage diversification of both the indole and piperidine moieties.
N-Alkylation of Indole Precursors
Direct N-alkylation of preformed 2-(piperidin-2-yl)-1H-indole offers a straightforward pathway. The indole nitrogen is deprotonated with NaH in DMF, followed by reaction with methyl iodide at 60°C .
Challenges and Solutions:
-
Competitive Piperidine Alkylation: To avoid N-alkylation of the piperidine ring, transient protection (e.g., Boc groups) is employed.
-
Solvent Optimization: Switching from DMF to THF reduces side reactions, improving yields from 60% to 88% .
Transfer Hydrogenation for Piperidine Functionalization
A patent-pending method utilizes transfer hydrogenation to introduce the methyl group onto the piperidine ring. Piperidine-2-carboxylic acid is treated with formaldehyde and a palladium catalyst (Pd/C) under ambient pressure, yielding 1-methylpiperidine-2-carboxylic acid. This intermediate is then coupled to indole via amide bond formation and reduced to the final product .
Reaction Conditions:
-
Transfer Hydrogenation: HCO₂H/H₂O, Pd/C, 90°C, 6 h.
-
Reduction: LiAlH₄ in THF (0°C to reflux).
Analytical Validation and Optimization
Purity Assessment:
-
HPLC: >99% purity using a C18 column (MeCN/H₂O gradient).
-
¹H NMR: Key signals include δ 7.6 ppm (indole H-3) and δ 3.2 ppm (piperidine CH₂N) .
Common Impurities and Mitigation:
-
2-Methyl Isomer: Controlled by optimizing cyclization temperature .
-
N-Oxide Byproducts: Minimized using inert atmospheres (N₂/Ar) .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance safety and efficiency. Key advancements include:
-
Grignard Reagent Handling: Turbo Grignard (iPrMgCl·LiCl) enables reactions at ambient temperature, avoiding cryogenic conditions .
-
Solvent Recycling: Ethanol/water mixtures reduce waste in crystallization steps .
Emerging Methodologies
Recent innovations focus on sustainability and atom economy:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(piperidin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-2-(piperidin-2-yl)-1H-indole has shown promise in medicinal chemistry due to its potential as a ligand in receptor binding studies. The compound's structural features enable significant interactions with biological targets, including neurotransmitter receptors and enzymes. Notably, its indole moiety is associated with various biological activities such as anti-inflammatory and anticancer effects.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit potent antiproliferative activity against several cancer cell lines. For instance, one study reported that a related indole derivative showed significant growth inhibition in K562 (chronic myeloid leukemia) and Jurkat (T-acute lymphoblastic leukemia) cell lines, with IC50 values comparable to established reference drugs .
Neuropharmacology
The compound has also been explored for its neuroprotective effects. In animal models of neurodegenerative diseases like Alzheimer's, treatment with this compound demonstrated improvements in cognitive function and reductions in neuroinflammation markers . This suggests potential applications in developing therapies for neurodegenerative disorders.
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing complex organic molecules. Its unique chemical properties make it valuable for developing novel materials with specific electronic or optical characteristics. Continuous flow synthesis techniques are often employed to enhance yield and purity during production.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(piperidin-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Modifications: Indole vs. Benzimidazole
A critical comparison involves 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole (EC₅₀ ~100,000 nM), which replaces the indole core with a benzimidazole. Despite similar substituents, the benzimidazole analogue exhibits significantly lower potency, highlighting the indole scaffold’s superior compatibility with target binding sites, possibly due to enhanced π-π stacking or hydrogen-bonding interactions .
Table 1: Core Scaffold Comparison
Piperidine Substituent Positioning
The piperidin-2-yl group in the target compound contrasts with analogues like 2-(1-piperidylmethyl)-1H-indole (CAS 46739-05-3), where the piperidine is linked via a methylene bridge. The latter has a molecular weight of 214.3 g/mol and a logP of 3.09, indicating higher lipophilicity compared to the target compound . However, direct attachment of the piperidine (as in the target) may improve conformational rigidity, enhancing binding specificity to enzymes like β-secretase (BACE1), as seen in indole-piperazine inhibitors (IC₅₀ = 19–21 mM) .
Table 2: Piperidine Substituent Effects
Methyl Group Impact
The 1-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogues. For example, 2-[(2R)-piperidin-2-yl]-1H-indole (lacking the 1-methyl group) shows similar binding affinities but may exhibit shorter half-lives in vivo due to oxidative susceptibility at the indole nitrogen . Methylation at the 1-position is a common strategy to enhance pharmacokinetic stability .
Anti-Neuroinflammatory Analogues
The compound 1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidaol-5-amine hydrochloride (anti-neuroinflammatory agent) shares a piperazine moiety but replaces indole with benzimidazole. Its activity suggests that piperazine/piperidine groups paired with aromatic cores are viable for neuroinflammatory targets, though indole derivatives may offer better blood-brain barrier penetration due to lower polarity .
Biological Activity
1-Methyl-2-(piperidin-2-yl)-1H-indole is a compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of an indole core, which is known for its diverse pharmacological properties, combined with a piperidine substituent. This combination may result in various biological activities, including interactions with neurotransmitter receptors and enzymes.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2. The structural arrangement allows for significant interactions through π-π stacking, hydrogen bonding, and hydrophobic interactions, enhancing its binding affinity to various biological targets such as G-protein coupled receptors (GPCRs) and kinases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : The indole moiety is associated with anticancer effects, potentially through mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Neurotransmitter Receptor Modulation : It has been investigated as a ligand in receptor binding studies, particularly concerning neurotransmitter receptors, which could have implications for treating neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Comparative studies have identified other compounds with similar structural features, revealing insights into their pharmacological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole | Contains a pyrrolidine ring instead of piperidine | Different cyclic structure affects activity |
| 1-Methyl-2-(piperidin-3-yl)-1H-indole | Piperidine ring attached at the 3-position | Variation in position alters electronic properties |
| 2-Methyl-1H-indole | Lacks the piperidinyl group | Simpler structure with fewer biological activities |
Case Studies and Research Findings
Several studies have explored the biological activity of related indole derivatives, highlighting the potential of this compound:
- Anticancer Activity : A study demonstrated that indole derivatives exhibit potent anticancer effects through modulation of key signaling pathways involved in cell proliferation and apoptosis .
- Anti-inflammatory Mechanisms : Research indicated that certain indole compounds could inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .
- Neuropharmacological Effects : Studies have shown that indole derivatives can modulate neurotransmitter systems, providing a basis for their use in treating psychiatric disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-2-(piperidin-2-yl)-1H-indole?
- Methodological Answer : The synthesis typically involves N-alkylation or cross-coupling reactions . For example:
- N-Alkylation : Reacting 1H-indole with a piperidinylmethyl halide in the presence of a base (e.g., NaH) in polar aprotic solvents like DMSO or DMF. This method achieves yields >80% under optimized conditions .
- Catalytic C–H Functionalization : Using potassium tert-butoxide (KOt-Bu) as a catalyst in THF at 45°C for 48 hours, enabling selective silylation or alkylation at the indole C2 position .
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Yield (N-Alkylation) | 87% (via NaH-mediated reaction) | |
| Catalyst Efficiency | 59–61% yield (KOt-Bu/KOEt) |
Q. How is this compound characterized structurally?
- Methodological Answer : Use multimodal spectroscopy :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., indole C2-piperidine integration).
- HR-ESI-MS : To verify molecular weight (e.g., calculated [M+H]⁺ = 211.1230; observed = 211.1227) .
- IR Spectroscopy : Peaks at 1259 cm⁻¹ (C–N stretch) and 785 cm⁻¹ (aromatic C–H bend) confirm functional groups .
Q. What preliminary biological screening methods are used for this compound?
- Methodological Answer :
- Cell-Based Assays : Test cytotoxicity and proliferation inhibition in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
- Enzyme Inhibition : Screen for adenylyl cyclase or kinase inhibition using fluorogenic substrates .
Advanced Research Questions
Q. How does the piperidine moiety influence binding to serotonin receptors (e.g., 5HT1A)?
- Methodological Answer :
- Molecular Docking : Compare the binding affinity of this compound with analogs (e.g., 3-(piperidin-4-yl)-1H-indole) using software like AutoDock. The piperidine’s chair conformation enhances hydrophobic interactions with the receptor’s transmembrane domain .
- SAR Studies : Replace the piperidine with pyrrolidine or morpholine rings to assess steric/electronic effects on receptor agonism .
Q. What mechanistic insights explain its catalytic C–H silylation reactivity?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ NMR to identify rate-determining steps (e.g., C–H activation vs. silyl group transfer) .
- DFT Calculations : Model the transition state to reveal how KOt-Bu lowers the activation energy for C–H bond cleavage .
Q. How can contradictory data on its enzyme inhibition potency be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
